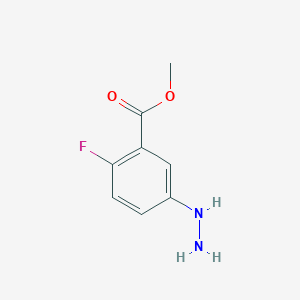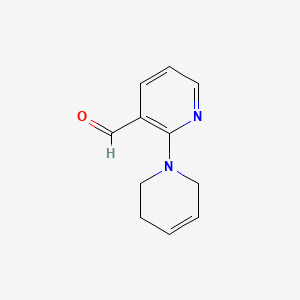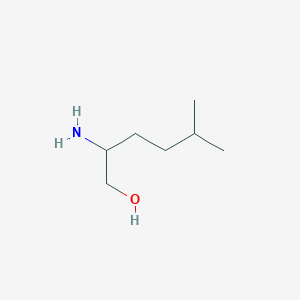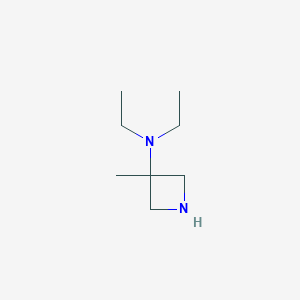
Methyl 2-fluoro-5-hydrazinylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-5-hydrazinylbenzoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a hydrazinyl group attached to a benzoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-5-hydrazinylbenzoate typically involves the introduction of a fluorine atom and a hydrazinyl group to a benzoate ester. One common method involves the reaction of 2-fluoro-5-nitrobenzoic acid with hydrazine hydrate under reflux conditions, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Nitration: Introduction of a nitro group to the benzoic acid.
Reduction: Conversion of the nitro group to a hydrazinyl group using hydrazine hydrate.
Esterification: Formation of the ester by reacting the intermediate with methanol.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-fluoro-5-hydrazinylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products
Oxidation: Formation of azo compounds.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
Methyl 2-fluoro-5-hydrazinylbenzoate is utilized in various fields of scientific research due to its unique properties:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-fluoro-5-hydrazinylbenzoate involves its interaction with molecular targets and pathways. It is known to interfere with tubulin polymerization, leading to mitotic blockage in cancer cells. This compound affects the microtubule assembly, causing cell cycle arrest and apoptosis. The molecular targets include mitotic kinases and mitochondrial-dependent apoptotic proteins.
Comparaison Avec Des Composés Similaires
Methyl 2-fluoro-5-hydrazinylbenzoate can be compared with other similar compounds such as:
Methyl 2-fluoro-5-nitrobenzoate: Differing by the presence of a nitro group instead of a hydrazinyl group.
Methyl 2-chloro-5-hydrazinylbenzoate: Differing by the presence of a chlorine atom instead of a fluorine atom.
Methyl 2-fluoro-5-amino benzoate: Differing by the presence of an amino group instead of a hydrazinyl group.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a hydrazinyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H9FN2O2 |
|---|---|
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
methyl 2-fluoro-5-hydrazinylbenzoate |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)6-4-5(11-10)2-3-7(6)9/h2-4,11H,10H2,1H3 |
Clé InChI |
JNODEGAVTBPWAD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)NN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Aminopentyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13236014.png)
![N-Benzyl-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzenesulfonamide](/img/structure/B13236018.png)
![2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13236020.png)
![1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol](/img/structure/B13236023.png)

![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13236032.png)


![1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine](/img/structure/B13236060.png)


![2-[(1-Cyclopropylethyl)amino]-N,N-dimethylacetamide](/img/structure/B13236075.png)
![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13236104.png)
![tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B13236106.png)
